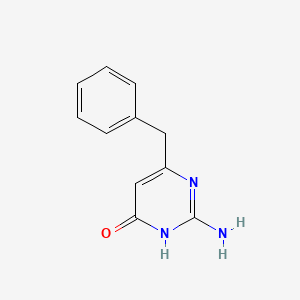

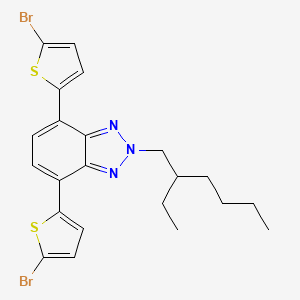

![molecular formula C13H12N4O B1496756 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852313-95-2](/img/structure/B1496756.png)

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Overview

Description

“1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” include hydrolysis, cyclization, and treatment with substituted anilines . Further details about the chemical reactions are not available in the sources.Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as potential therapeutic agents due to their anticancer properties . These compounds can be synthesized through various transformations, including hydrolysis, cyclization, and treatment with substituted anilines. Their structure allows for interaction with biological targets, potentially inhibiting cancer cell growth and proliferation.

Pharmacology: Kinase Inhibition

In pharmacology, these derivatives are explored for their kinase inhibition capabilities . Kinase inhibitors play a crucial role in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer. By inhibiting specific kinases, these compounds can disrupt the signaling that leads to tumor growth and survival.

Agriculture: Pest Control

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is being studied for its use in agriculture, particularly in pest control . The structural diversity of these compounds allows for the development of targeted pesticides that can effectively manage pest populations without harming crops or the environment.

Material Science: Organic Semiconductors

These compounds have potential applications in material science, particularly in the development of organic semiconductors . Their aromatic structure and electronic properties make them suitable for use in electronic devices, where they can contribute to the development of flexible and lightweight materials.

Environmental Science: Pollutant Degradation

In environmental science, pyrazolo[3,4-d]pyrimidin-4-one derivatives are being researched for their ability to degrade pollutants . Their chemical reactivity could be harnessed to break down harmful substances in the environment, aiding in pollution control and remediation efforts.

Biochemistry: Enzyme Reaction Studies

Lastly, in the field of biochemistry, these derivatives are useful in studying enzyme reactions . They can serve as substrates or inhibitors in enzymatic assays, helping to elucidate the mechanisms of enzyme action and the role of enzymes in various biological processes.

Safety and Hazards

When handling “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one”, it is recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYAGCWQZIFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365911 | |

| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

CAS RN |

852313-95-2 | |

| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)

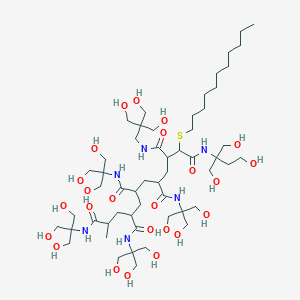

![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

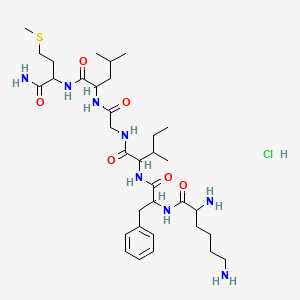

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)

![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)

![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)